molecular formula C20H21ClN2O3 B2898388 (E)-1-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 2035019-36-2

(E)-1-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2898388
CAS No.: 2035019-36-2
M. Wt: 372.85
InChI Key: VVWHLRPGFMZXBM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS 2035019-36-2) is a high-purity chemical compound with a molecular formula of C20H21ClN2O3 and a molecular weight of 372.85 g/mol . This synthetic chalcone derivative features a distinct molecular architecture, incorporating a piperidine ring and a chloropyridinyl ether linkage, which contributes to its research potential . The compound's structure is characterized by a topologically polar surface of 51.7 Ų and an XLogP3 value of 3.6, indicating favorable properties for bioavailability and cell membrane permeability in experimental models . Chalcone-based compounds, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a widely investigated class of molecules in medicinal chemistry and drug discovery . They are recognized as privileged structures for their diverse biological activities. Literature indicates that methoxylated chalcones, in particular, have been the subject of studies for their potential as anticancer, anti-inflammatory, and antioxidant agents . The specific substitution pattern on this compound makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic candidates. Furthermore, its structural features render it suitable for various physicochemical and biophysical studies. Researchers can utilize this compound in investigations involving computational chemistry, such as Density Functional Theory (DFT) calculations to analyze its electronic properties, molecular docking simulations to predict interactions with biological targets, and spectroscopic analysis including FT-IR and NMR . It is supplied with guaranteed purity and stability for use in research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-25-16-7-4-15(5-8-16)6-9-20(24)23-12-2-3-17(14-23)26-19-10-11-22-13-18(19)21/h4-11,13,17H,2-3,12,14H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWHLRPGFMZXBM-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The compound is characterized by a unique structure that includes a piperidine moiety, a chloropyridine group, and a methoxyphenyl substituent. Its molecular formula is C18H20ClN2O2C_{18}H_{20}ClN_2O_2, with a molecular weight of approximately 348.82 g/mol.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways. The presence of the chloropyridine and methoxy groups enhances its binding affinity to these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, studies have shown that derivatives of chloropyridine compounds often display enhanced antibacterial activity compared to their parent structures .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. In cell-based assays, the compound has been observed to induce apoptosis in cancer cell lines, which may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival .

Case Studies

A notable study investigated the compound's effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent anticancer activity. Further investigations into its mechanism revealed that it may disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Compound ASimilar structure with fluorine substitutionModerate antibacterial activity
Compound BContains an additional methoxy groupEnhanced anticancer effects
Compound CLacks chloropyridine moietyMinimal biological activity

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity while exploring its pharmacological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors .

Furthermore, ongoing research aims to elucidate the full spectrum of biological activities associated with this compound, including potential neuroprotective effects and anti-inflammatory properties.

Comparison with Similar Compounds

Key Observations :

  • Chloropyridine vs. Trifluoromethylpyrimidine : The target’s 3-chloropyridin-4-yloxy group may offer stronger π-π stacking compared to the trifluoromethylpyrimidine in , but the latter’s electron-withdrawing CF₃ group could enhance metabolic stability.

Heterocyclic Ring Variations

Pyrazole-containing analogs (e.g., (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-en-1-one ) exhibit similar enone frameworks but replace piperidine with pyrazole. Pyrazole rings are more planar and may enhance aromatic interactions, but they lack the basic nitrogen of piperidine, which could reduce solubility or alter target engagement .

Substituent Effects on Bioactivity

  • Nitro vs. Methoxy Groups : Evidence from nitrothiophen-containing compounds suggests nitro groups enhance antitubercular activity, while the target’s methoxy group likely prioritizes metabolic stability over potency.
  • Halogen Impact : The 3-chloropyridine in the target compound versus 2,4-dichlorophenyl in highlights positional effects: para-substituted halogens (e.g., 4-methoxyphenyl) may improve membrane permeability compared to ortho/di-ortho chloro groups .

Crystallographic and Computational Insights

Crystallographic studies using SHELX software reveal that piperidine derivatives often adopt chair conformations, optimizing spatial arrangement for intermolecular interactions. The propenone group’s planarity in the target compound likely facilitates conjugation, enhancing UV absorption properties relevant to spectrofluorometric analysis .

Q & A

Basic: What are the key synthetic strategies for this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine-ether linkage followed by enone formation. Key steps include:

  • Etherification: Reacting 3-chloropyridin-4-ol with a piperidine derivative under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to form the ether bond .
  • Enone Formation: Utilizing a Horner-Wadsworth-Emmons reaction between a phosphonate ester and a 4-methoxybenzaldehyde derivative to establish the (E)-configured α,β-unsaturated ketone .
    Optimization:
  • Vary catalysts (e.g., transition metals like palladium for cross-coupling steps) to enhance regioselectivity .
  • Adjust stoichiometry, temperature (e.g., 60–80°C for etherification), and solvent polarity (e.g., DMF for polar intermediates) .

Basic: Which spectroscopic methods are essential for structural confirmation?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR to confirm the (E)-configuration of the enone (characteristic coupling constants: J = 15–16 Hz for trans protons) and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For absolute stereochemical determination, particularly of the piperidine and chloropyridine moieties .

Advanced: How can conflicting biological activity data be systematically addressed?

Answer:
Contradictions may arise from:

  • Purity Issues: Use HPLC (>95% purity) to rule out impurities affecting assays .
  • Stereochemical Variants: Employ chiral chromatography to isolate enantiomers and test their individual bioactivity .
  • Assay Conditions: Standardize protocols (e.g., cell line viability, incubation time) across studies. Validate using positive controls (e.g., kinase inhibitors for kinase-targeted studies) .

Advanced: What computational approaches predict target binding affinity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the enone’s electrophilic carbon and chloropyridine’s halogen bonding .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models: Corinate substituent electronic parameters (Hammett σ) with IC50 values to design analogs .

Basic: What stability challenges exist during storage?

Answer:

  • Enone Degradation: Susceptible to Michael addition under basic conditions. Store in anhydrous DMSO at -20°C .
  • Ether Cleavage: Avoid prolonged exposure to acidic environments (pH < 4). Use inert atmospheres (N2) for long-term storage .

Advanced: How to address regioselectivity in modifying the chloropyridine ring?

Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperidine) to steer electrophilic substitution to the pyridine’s 2-position .
  • Metal Catalysis: Use Pd-catalyzed C-H activation with ligands (e.g., 2,2'-bipyridyl) for selective functionalization .

Basic: Which functional groups dominate reactivity?

Answer:

  • Enone System: Participates in Michael additions (e.g., with thiols or amines) and Diels-Alder cycloadditions .
  • Chloropyridine: Undergoes nucleophilic aromatic substitution (e.g., with amines at 100°C) .
  • Ether Linkage: Stable under neutral conditions but cleaved by strong acids (e.g., HBr in acetic acid) .

Advanced: How to determine stereochemical outcomes in piperidine derivatives?

Answer:

  • Chiral HPLC: Use a Chiralpak IC column with hexane:isopropanol (80:20) to resolve enantiomers .
  • VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute configuration .

Basic: How to quantify this compound in biological samples?

Answer:

  • LC-MS/MS: Employ a C18 column with a methanol:water gradient and monitor transitions (e.g., m/z 413 → 227 for quantification) .
  • Internal Standards: Use deuterated analogs (e.g., d4-methoxyphenyl) to correct for matrix effects .

Advanced: How to design metabolic stability assays?

Answer:

  • In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
  • Metabolite ID: Use high-resolution MS/MS (e.g., Q-TOF) to detect hydroxylation (m/z +16) or demethylation (m/z -14) products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.